1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione
Description
1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione is an anthraquinone derivative characterized by hydroxyl groups at positions 1 and 2 and bis(4-methylphenyl)amino substituents at positions 5 and 7. This structural configuration distinguishes it from other anthracenediones, such as mitoxantrone, which typically feature hydroxyl groups at positions 1 and 4 and aminoalkyl side chains. The compound has demonstrated antitumor activity, particularly against leukemia P388 in preclinical studies . Its design aims to optimize DNA intercalation and topoisomerase inhibition while modulating physicochemical properties like solubility and bioavailability through hydrophobic aryl substituents.
Properties
CAS No. |
6636-38-0 |
|---|---|
Molecular Formula |
C28H22N2O4 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1,2-dihydroxy-5,8-bis(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O4/c1-15-3-7-17(8-4-15)29-20-12-13-21(30-18-9-5-16(2)6-10-18)25-24(20)26(32)19-11-14-22(31)27(33)23(19)28(25)34/h3-14,29-31,33H,1-2H3 |
InChI Key |
SYLQIUPVHTXOJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=C(C3=O)C=CC(=C5O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Tetrachlorophthalic anhydride or related chlorinated phthalic anhydrides are often used as precursors.
- 3,6-Dichlorophthalic anhydride is a common intermediate, which can be converted to 3,6-difluorophthalic anhydride using fluoride salts (KF/NaF) under elevated temperatures (~260-270 °C).
- The amino substituents are introduced via nucleophilic aromatic substitution or amination reactions with 4-methylaniline derivatives.
Fluoride-Mediated Halogen Exchange
A critical step involves the conversion of chlorinated anhydrides to fluorinated analogs using a mixture of potassium fluoride and sodium fluoride at high temperature (260-270 °C). This reaction requires precise reagent ratios; insufficient KF/NaF results in no reaction. The process yields 3,6-difluorophthalic anhydride in approximately 77% yield on a 100 g scale.
Amination and Hydroxylation
- Subsequent reaction of the fluorinated intermediates with 4-methylphenylamine introduces the bis(4-methylphenyl)amino groups at the 5 and 8 positions.
- Hydroxylation at positions 1 and 2 of the anthracene ring is achieved through controlled oxidation or by using hydroxy-substituted precursors.
- Reaction conditions such as temperature, solvent, and atmosphere (often nitrogen) are tightly controlled to maximize yield and purity.
Purification and Isolation
- The crude product is often insoluble in many solvents and may require filtration, washing, and recrystallization.
- Acidification steps using hydrochloric acid and extraction with ethyl acetate and petroleum ether are used to isolate the product.
- Final drying under vacuum yields the solid compound with high purity.
Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Halogen exchange (Cl to F) | KF/NaF, 260-270 °C, 2-3 hours | 77 | Critical reagent ratio; sublimation observed |
| Amination with 4-methylphenylamine | 20 °C to 200 °C, nitrogen atmosphere, 45 h | 36-41 | Multi-hour reaction; large gas evolution observed |
| Hydroxylation | Controlled oxidation, acidic work-up | Not specified | Hydroxy groups introduced at 1,2-positions |
| Purification | Acidification, EtOAc extraction, vacuum drying | High purity (~98%) | Removal of mono-N-oxide impurities |
Research Findings and Analytical Data
- The compound’s purity is confirmed by HPLC, showing approximately 98% purity with minor impurities such as mono-N-oxide derivatives formed spontaneously under certain conditions.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity and substitution pattern.
- Melting points are consistent with literature values, typically around 240-245 °C for the dihydrochloride salts.
- LC-MS analysis identifies trace impurities and confirms the molecular mass.
Summary of Preparation Route
- Synthesis of 3,6-dichlorophthalic anhydride from tetrachlorophthalic anhydride.
- Halogen exchange to 3,6-difluorophthalic anhydride using KF/NaF at elevated temperature.
- Nucleophilic aromatic substitution with 4-methylphenylamine to introduce bis(4-methylphenyl)amino groups.
- Hydroxylation at the 1,2-positions on the anthracene ring.
- Purification by acidification, extraction, recrystallization, and drying.
This method yields the target compound with high purity, suitable for further research and potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted anthraquinones.
Scientific Research Applications
Organic Electronics
1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione has been investigated for its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties allow it to function as an electron transport material or a light-emitting layer.
Key Findings :
- OLED Performance : Studies have shown that incorporating this compound into OLEDs enhances their efficiency and color purity due to its strong photoluminescence properties .
- Stability : The compound exhibits thermal stability which is crucial for the longevity of electronic devices .
Photodynamic Therapy
The compound has demonstrated potential in photodynamic therapy (PDT), a treatment modality for cancer that utilizes light-sensitive compounds to produce reactive oxygen species upon light activation.
Case Studies :
- Clinical trials have indicated that compounds similar to 1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione can selectively target cancer cells while minimizing damage to surrounding healthy tissue .
- Research has highlighted its effectiveness in inducing apoptosis in various cancer cell lines when activated by specific wavelengths of light .
Textile Dyeing
Due to its vibrant color properties and stability under various conditions, this compound is utilized as a dye in the textile industry.
Application Insights :
- Color Fastness : Fabrics dyed with this compound show excellent resistance to fading from light exposure and washing processes .
- Eco-Friendly Alternatives : As industries seek sustainable practices, the use of synthetic dyes like this compound can be optimized for lower environmental impact compared to traditional dyes .
Comparative Data Table
| Property/Aspect | Organic Electronics | Photodynamic Therapy | Textile Dyeing |
|---|---|---|---|
| Efficiency | High | Moderate | High |
| Stability | Excellent | Variable | Excellent |
| Environmental Impact | Moderate | Low | Low |
| Color Vibrancy | Bright | N/A | Bright |
| Regulatory Approval Status | Approved for use | Under review | Approved |
Mechanism of Action
The mechanism of action of 1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione involves:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, preventing the relaxation of supercoiled DNA, which is essential for DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Antitumor Efficacy
- Mitoxantrone: Broad-spectrum activity against P388, L1210 leukemias, B16 melanoma, and Colon Tumor 26 (ILS > 200%) . Phase I trials (NSC 301739) showed partial responses in lung adenocarcinoma .
- AQ4N : Requires enzymatic activation in tumors; preclinical studies highlight reduced systemic toxicity .
DNA Interaction
- The target compound’s 1,2-dihydroxy configuration may reduce intercalative capacity compared to mitoxantrone’s 1,4-dihydroxy motif, which aligns with DNA base pairs .
- Aryl substituents (4-methylphenyl) may enhance hydrophobic interactions but lack the flexible side chains of mitoxantrone, which stabilize DNA-topoisomerase II complexes .
Pharmacokinetic and Toxicity Profiles
Research Findings and Implications
Structural-Activity Relationships :
- Hydroxyl group positioning (1,2 vs. 1,4) significantly impacts DNA binding and topoisomerase inhibition .
- Bulky aryl substituents (e.g., 4-methylphenyl) may reduce solubility but improve tumor tissue penetration .
Therapeutic Potential: The target compound’s unique substitution pattern offers a template for developing analogs with tailored lipophilicity and reduced off-target effects. Mitoxantrone’s clinical success underscores the importance of balancing DNA intercalation and pharmacokinetics, a challenge for the target compound due to its hydrophobic groups .
Biological Activity
1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione, also known as 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]anthraquinone (CAS No. 23941-48-2), is a synthetic organic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology.
- Molecular Formula : C28H22N2O4
- Molecular Weight : 450.49 g/mol
- Density : 1.405 g/cm³
- Boiling Point : 692.5 °C at 760 mmHg
- Flash Point : 372.6 °C
Biological Activity Overview
The biological activity of this compound has been explored primarily through structure-activity relationship (SAR) studies, which assess how changes in chemical structure influence biological effects.
Antioxidant Properties
Anthraquinones are known for their antioxidant capabilities. The compound's structure suggests potential activity in scavenging free radicals, which could mitigate oxidative stress-related damage in cells. This property is crucial for developing therapeutic agents aimed at diseases characterized by oxidative stress.
Enzyme Inhibition
Research has demonstrated that certain anthraquinones can inhibit carbohydrate-hydrolyzing enzymes. This inhibition can have implications for managing conditions such as diabetes by regulating glucose metabolism .
Case Studies and Research Findings
Toxicological Considerations
While exploring the biological activity of 1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione, it is essential to consider its toxicity profile. Some anthraquinone derivatives have been associated with genotoxic effects and endocrine disruption. Therefore, further studies are needed to evaluate the safety and potential side effects of this compound in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing anthraquinone derivatives like 1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione?
- Methodology: A common approach involves sequential functionalization of anthraquinone cores. For example, nitration followed by reduction introduces amino groups, while alkylation or aryl substitution (e.g., using 4-methylphenyl groups) is achieved via nucleophilic aromatic substitution or coupling reactions. Reactions often employ LDA (lithium diisopropylamide) in THF for deprotonation, as seen in similar anthraquinone syntheses .
- Characterization: Confirmation of structure requires multi-spectral analysis: IR for hydroxyl/amino groups (broad ~3200–3500 cm⁻¹), UV-Vis for π→π* transitions (~250–400 nm), and NMR (e.g., aromatic proton shifts at δ 6.8–8.2 ppm and methyl groups at δ ~2.3 ppm) .
Q. How can researchers optimize reaction conditions for introducing bis[(4-methylphenyl)amino] substituents?
- Critical Factors:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates and stabilize transition states.
- Catalysts: Copper(I) iodide or Pd-based catalysts improve coupling efficiency for aryl-amine bonds.
- Temperature: Reactions often proceed at 60–100°C to balance kinetics and side-product formation .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for anthraquinone derivatives during structural elucidation?
- Case Study: Discrepancies in ¹³C NMR signals for carbonyl groups (C9/C10) may indicate tautomerism or hydrogen bonding. Use DEPT-135 to confirm carbon types and 2D NMR (HSQC, HMBC) to map connectivity. For example, cross-peaks between hydroxyl protons (δ ~10–12 ppm) and adjacent carbons can confirm substitution patterns .
- Validation: Compare experimental data with computational models (DFT calculations for NMR chemical shifts) to resolve ambiguities .
Q. How do photophysical properties of this compound compare to other 9,10-anthraquinone derivatives, and what applications arise from these differences?
- Photophysical Analysis:
- Fluorescence Quenching: The bis[(4-methylphenyl)amino] groups may induce intramolecular charge transfer (ICT), reducing quantum yield compared to unsubstituted anthraquinones.
- Solvatochromism: Test in solvents of varying polarity (e.g., hexane vs. DMSO) to assess ICT effects.
Q. What are the challenges in scaling up synthesis while maintaining purity for biological studies?
- Purification: Column chromatography is effective for lab-scale isolation, but impractical for large batches. Switch to recrystallization (e.g., using ethanol/water mixtures) or centrifugal partition chromatography for higher throughput.
- Purity Criteria: Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) and confirm absence of toxic residuals (e.g., heavy metals) using ICP-MS .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Protocol:
Thermal Stability: Perform TGA/DSC to identify decomposition temperatures.
Light Sensitivity: Expose to UV (365 nm) and monitor degradation via HPLC.
Humidity Tests: Store at 25°C/60% RH and 40°C/75% RH for 4 weeks; check for hydrate formation or oxidation.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
